![molecular formula C17H17FN6O B6585584 1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide CAS No. 1251632-58-2](/img/structure/B6585584.png)

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

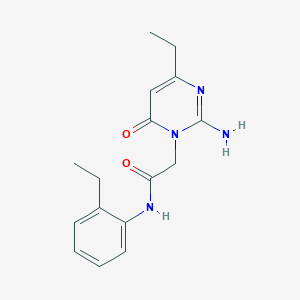

The compound “1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and an imidazole ring . Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms, and they are a central building block for a wide range of pharmacological applications . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and imidazole rings, along with the various substituents. The presence of these rings and functional groups would likely confer specific physical and chemical properties to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine and imidazole rings could influence its solubility, melting point, and boiling point .Scientific Research Applications

Pharmacological Applications

This compound is a part of the diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Anticancer Applications

ATM inhibitors, such as this compound, have demonstrated the antitumor potential of ATM inhibition when combined with DNA double-strand break-inducing agents in mouse xenograft models . This compound has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease-relevant mouse models .

Antimicrobial Activity

The compound has shown significant antimicrobial activity . The highest antimicrobial activity was determined for a compound with a similar structure .

Fluorescence Applications

The compound has potential applications in fluorescence studies . The Thermo ScientificTM NanoDropTM 3300 Fluorospectrometer, which is increasingly being used for a wide variety of nanoparticle fluorescence applications, could potentially be used to study this compound .

Single Molecule Studies

This compound could potentially be used in single molecule studies . Fluorophores, such as this compound, are important materials for several industrial and technological applications, particularly in the life sciences, where they enable non-invasive studies on systems of biological importance .

DNA Methylation Detection

The compound could potentially be used in DNA methylation detection . DNA methylation is an important regulator of gene transcription, and alterations in DNA methylation patterns are common in a variety of tumors and also play an essential role in cellular development .

DNA-Nanoparticle Development

The compound could potentially be used in DNA-nanoparticle development . DNA hairpins bound to carbon nanotubes have been used to demonstrate the potential of nanostructuring without affecting the electronic properties of the nanotubes .

Schiff Base Applications

The compound could potentially be used in Schiff base applications . Schiff bases and their derivatives have a wide range of applications in the chemical and pharmaceutical industries .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Pyrimidine derivatives have been reported to have a wide range of biological activities, including anticancer, antibacterial, antiallergic, and many others . Imidazole derivatives also have a wide range of reported biological activities .

properties

IUPAC Name |

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(4-fluorophenyl)methyl]imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O/c1-23(2)15-7-16(21-10-20-15)24-9-14(22-11-24)17(25)19-8-12-3-5-13(18)6-4-12/h3-7,9-11H,8H2,1-2H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOLFUIPONEQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-fluoro-2-methylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B6585504.png)

![2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B6585518.png)

![2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6585525.png)

![N-[(4-chlorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6585538.png)

![2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6585542.png)

![N-(2-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6585547.png)

![N-(2-methoxy-5-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6585549.png)

![2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6585560.png)

![N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6585563.png)

![N-(2,6-dimethylphenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6585569.png)

![N-[(3-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B6585590.png)

![N-[(4-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B6585598.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-{5,11-dimethyl-2-oxo-10-thia-1,4,8,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8,11-tetraen-4-yl}acetamide](/img/structure/B6585603.png)